5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H7ClO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, often resulting in downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that affect the activity of the target molecule. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to alterations in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester. This reaction forms a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate intermediate, which is then chloridized using N-chloro succinimide. The final product is obtained through hydrolysis and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:
Industry: The compound’s derivatives are explored for their potential use in industrial applications, such as the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid: This compound is similar in structure but contains an amino group instead of a carboxylic acid group.
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Another closely related compound with a different substitution pattern on the benzofuran ring.
Uniqueness
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAPRPKRANLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553806 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108551-58-2 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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